

Spectroscopic Data of 3-(2-Ethylphenyl)azetidine: A Technical Guide

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Compound of Interest

Compound Name: 3-(2-Ethylphenyl)azetidine

Cat. No.: B15278390

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Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound **3-(2-Ethylphenyl)azetidine**. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic values and general experimental protocols. The information herein is compiled from analyses of structurally similar compounds and established principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the identification and characterization of this and related molecular scaffolds.

Introduction

Azetidine derivatives are a class of saturated four-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their unique conformational properties and their presence in a variety of biologically active molecules. The substitution at the 3-position of the azetidine ring with an aryl group, such as the 2-ethylphenyl moiety, can significantly influence the compound's physicochemical properties and biological activity. Accurate spectroscopic characterization is paramount for the unambiguous identification and further development of such novel chemical entities.



This whitepaper outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-(2-Ethylphenyl)azetidine**. While direct experimental spectra are not publicly available at the time of this publication, the data presented herein are predicted based on the known spectroscopic characteristics of the 2-ethylphenyl group and the 3-phenylazetidine scaffold.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(2-

Ethylphenyl)azetidine. These values are estimations derived from the analysis of structurally related compounds, including 2-ethyltoluene and various 3-substituted azetidines.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for **3-(2-Ethylphenyl)azetidine**

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic (4H)	7.10 - 7.30	m	-
Azetidine CH (1H)	3.80 - 4.00	р	~7.5
Azetidine CH ₂ (4H)	3.50 - 3.70	t	~7.5
Ethyl CH ₂ (2H)	2.60 - 2.70	q	7.6
Ethyl CH₃ (3H)	1.20 - 1.30	t	7.6
Azetidine NH (1H)	1.80 - 2.50	br s	-

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **3-(2-Ethylphenyl)azetidine**



Carbon	Chemical Shift (δ, ppm)	
Aromatic C (quaternary)	142 - 144	
Aromatic C (quaternary)	138 - 140	
Aromatic CH	126 - 130	
Azetidine CH ₂	50 - 55	
Azetidine CH	35 - 40	
Ethyl CH ₂	25 - 30	
Ethyl CH₃	15 - 20	

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for 3-(2-Ethylphenyl)azetidine

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Azetidine)	3300 - 3400	Medium, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 2970	Strong
C=C Stretch (Aromatic)	1600 - 1620, 1450 - 1500	Medium
N-H Bend (Azetidine)	1590 - 1650	Medium
C-N Stretch (Azetidine)	1100 - 1200	Medium
C-H Bend (Aromatic, orthodisubstituted)	740 - 770	Strong

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for 3-(2-Ethylphenyl)azetidine



m/z	lon	Notes
161	[M]+	Molecular Ion
146	[M-CH ₃] ⁺	Loss of a methyl group
132	[M-C ₂ H ₅] ⁺	Loss of an ethyl group
105	[C ₈ H ₉] ⁺	Tropylium-like ion from the ethylphenyl moiety
56	[C₃H6N] ⁺	Fragment from the azetidine ring

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for small organic molecules like **3-(2-Ethylphenyl)azetidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of the compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1]
 Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).[2]
- ¹H NMR Spectroscopy: Proton NMR spectra are generally acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are typically recorded on the same instrument.[3] Due to the low natural abundance of the ¹³C isotope, a larger number of scans is usually required.[3] Broadband proton decoupling is commonly employed to simplify the spectrum to single lines for each unique carbon atom.[3]

Infrared (IR) Spectroscopy



- Sample Preparation (Liquid Sample): For a liquid sample, a thin film can be prepared by
 placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[4] Alternatively,
 Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly
 onto the ATR crystal.[5][6]
- Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

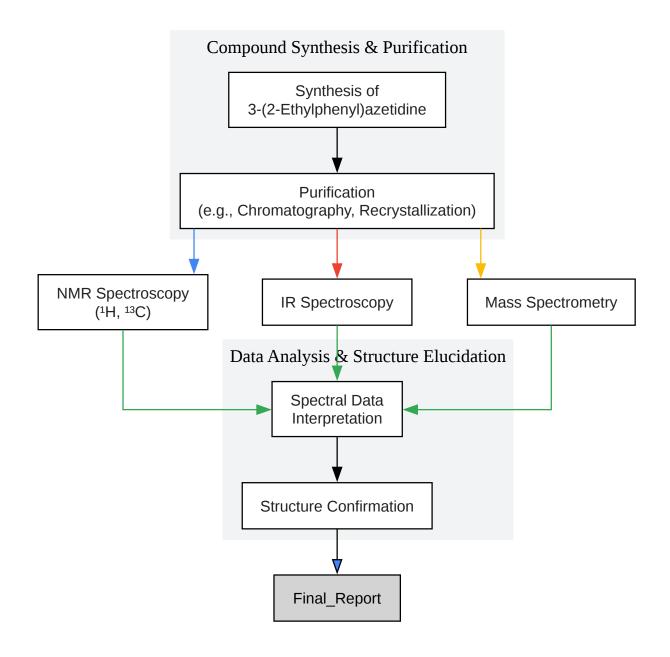
Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.[1][7][8] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7] This fragmentation pattern provides valuable structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.





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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for **3-(2-Ethylphenyl)azetidine**, a molecule of interest in contemporary drug discovery. The tabulated NMR, IR, and MS data, while predictive, are based on sound spectroscopic principles and data



from analogous structures. The included general experimental protocols offer a standardized approach for researchers to obtain and verify the spectroscopic characteristics of this and similar azetidine derivatives. This document aims to facilitate the efficient and accurate structural elucidation of novel compounds within research and development settings.

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